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Compound of Interest

Compound Name: 4-Fluoro-2,3-dimethylphenol

CAS No.: 77249-34-4

Cat. No.: B1593445

Get Quote

| MW: 140.15 g/mol [1]

Executive Summary & Structural Context
4-Fluoro-2,3-dimethylphenol is a critical intermediate in the synthesis of agrochemicals and

pharmaceutical fluorophores. Its structural integrity is defined by the interplay between the

electron-donating hydroxyl/methyl groups and the electron-withdrawing fluorine atom.

Precise characterization requires resolving the specific spin-spin coupling introduced by the

fluorine nucleus (

, spin 1/2) to both protons and carbons. This guide provides the expected spectral signatures
and the experimental protocols required to validate the compound's identity with >98%
confidence.

Structural Logic & Numbering[2]
Position 1: Hydroxyl (-OH)[2]
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Position 2, 3: Methyl groups (-CHngcontent-ng-c3230145110="" _nghost-ng-

c1768664871="" class="inline ng-star-inserted">

)

Position 4: Fluorine (-F)[3][4]

Position 5, 6: Aromatic Protons

The proximity of the fluorine at C4 to the aromatic proton at C5 induces significant ortho-

coupling, while the proton at C6 exhibits weaker meta-coupling.

Analytical Workflow
The following workflow ensures data integrity from sample preparation to final spectral

assignment.

🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

Click to download full resolution via product page

Figure 1: Standardized analytical workflow for structural validation of fluorinated phenols.

Nuclear Magnetic Resonance (NMR)
Spectroscopy[1][2]
Experimental Protocol
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Solvent:

(Chloroform-d) is preferred to minimize OH exchange broadening, though DMSO-

may be used if solubility is an issue.

Internal Standard: TMS (

0.00 ppm).

Concentration: 10-15 mg in 0.6 mL solvent for

/

; 30-50 mg for

.

Predicted NMR Data (400 MHz, )
The proton spectrum is characterized by the coupling of the aromatic protons with the fluorine

atom.

🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

Expert Insight: The signal for H5 (ortho to Fluorine) will appear more downfield and show a

larger coupling constant compared to H6. The methyl group at C3 may show fine splitting due

to long-range coupling with the fluorine.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/product/b1593445?utm_src=pdf-body-href
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1593445?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Predicted NMR Data (100 MHz, )
Carbon-Fluorine coupling (

) is the diagnostic feature here.

🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

NMR[2]
Shift:

-120 to -125 ppm (relative to

).

Pattern: Multiplet (due to coupling with H5, H6, and potentially Me-3 protons).

Infrared Spectroscopy (FT-IR)[2]
Experimental Protocol

Method: ATR (Attenuated Total Reflectance) on neat solid/oil or KBr pellet.

Resolution: 4

.

Scans: 16-32.
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Key Absorption Bands[2]
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Expert Insight: The C-F stretch is often the most intense band in the fingerprint region (1000-

1400

) for fluoro-aromatics, distinguishing this compound from its non-fluorinated precursor.

Mass Spectrometry (MS)[1][2]
Experimental Protocol

Ionization: Electron Impact (EI, 70 eV) is standard for library matching.

Inlet: GC-MS (Gas Chromatography) using a non-polar column (e.g., DB-5MS).

Fragmentation Pathway
The molecular ion is expected to be stable due to the aromatic ring.

Molecular Ion (

):

140 (Base Peak or near 100%).

$[M - H]^+ $:

139 (Loss of phenolic proton).
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$[M - CH_3]^+ $:

125 (Loss of methyl group).

$[M - CO]^+ $:

112 (Typical phenolic ring contraction).

$[M - CO - F]^+ $:

93.
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To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.
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Figure 2: Proposed EI-MS fragmentation pathway for 4-Fluoro-2,3-dimethylphenol.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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